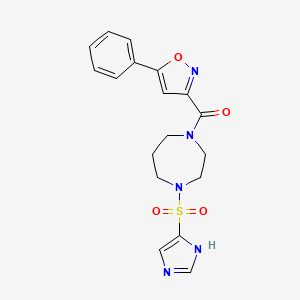![molecular formula C7H7BrN4O2S B2527237 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide CAS No. 2031259-16-0](/img/structure/B2527237.png)
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide is a chemical compound with the molecular formula C7H7BrN4O2S and a molecular weight of 291.13 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a bromine atom, a methyl group, and a sulfonamide group attached to a pyrazolo[1,5-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps :
Formation of 2-Methylpyrazolo[1,5-a]pyrimidine: This intermediate is prepared by reacting pyrazolo[1,5-a]pyrimidine with a suitable methylating agent.
Bromination: The 2-Methylpyrazolo[1,5-a]pyrimidine is then brominated using bromine or a brominating reagent to introduce the bromine atom at the 6-position.
Sulfonamide Formation: Finally, the brominated intermediate is reacted with a sulfonamide reagent to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide has a wide range of applications in scientific research :
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide involves its interaction with specific molecular targets and pathways . The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. Additionally, the bromine atom and pyrazolo[1,5-a]pyrimidine core may interact with other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine: This compound lacks the sulfonamide group but shares the pyrazolo[1,5-a]pyrimidine core and bromine atom.
Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound has a carboxylate group instead of a sulfonamide group.
Uniqueness
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2S/c1-4-6(15(9,13)14)7-10-2-5(8)3-12(7)11-4/h2-3H,1H3,(H2,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEGMSIKIMLMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2527155.png)

![[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2527158.png)
![ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate](/img/structure/B2527159.png)
![3-[(piperidin-1-yl)methyl]-4-(thiophene-2-carbonyl)-1,4-thiazepane](/img/structure/B2527161.png)

![1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2527163.png)

![N-(butan-2-yl)-N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2527167.png)

![N-cyclohexyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2527172.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)


